3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Overview
Description
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a chemical compound with the CAS Number: 1365623-49-9 . It has a molecular weight of 235.37 . The IUPAC name for this compound is 1-(2-isobutoxyphenyl)-3-methyl-1-butanamine .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is 1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a liquid at room temperature .
Scientific Research Applications
Synthesis of Repaglinide
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is an important intermediate for the synthesis of Repaglinide , a well-known oral medication for diabetes . The compound can be obtained from o-flurobenzaldehyde undergoing Grignard reaction, oxidation, piperidine substitution, oximation, and reduction .
Drug Discovery
The compound’s structure, which includes a triazole ring, suggests potential applications in drug discovery . Triazoles are a privileged structure motif and have found broad applications in drug discovery .
Organic Synthesis
Triazoles, including derivatives of “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine”, have been used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for creating various types of polymers .
Supramolecular Chemistry
The compound could potentially be used in supramolecular chemistry . Triazoles have been used in the creation of complex structures due to their ability to form hydrogen bonds .
Bioconjugation
Triazoles have been used in bioconjugation , a chemical strategy that joins two biomolecules together. “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” could potentially be used in similar applications .
Chemical Biology
Triazoles have found applications in chemical biology . They can be used to modify biological molecules or systems, potentially offering new ways to probe biological function .
Fluorescent Imaging
Triazoles have been used in fluorescent imaging . The compound could potentially be used to create fluorescent probes for imaging applications .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Pharmacokinetics
Like many amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine’s action are currently unknown. More research is needed to understand the specific effects of this compound .
properties
IUPAC Name |
3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGIXWLHYMYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.